molecular formula C12H9BrN2O2 B1430861 Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate CAS No. 1086393-68-1

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

Cat. No. B1430861
M. Wt: 293.12 g/mol
InChI Key: ZJMFSDNKMKTUQH-UHFFFAOYSA-N
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Description

“Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of the pyrimidine family, which is known for its antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of this compound involves a series of steps, including the design, synthesis, and characterization of the compound using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives is shown in Scheme 1 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a bromophenyl group, which contributes to its unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” include a series of reactions that lead to the formation of the pyrimidine ring and the attachment of the bromophenyl group . Further analysis of these reactions can provide insights into the chemical properties and reactivity of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” are influenced by its molecular structure. It is a yellowish-brown crystalline powder with a molecular weight of 318.16 g/mol. It has a melting point of 212°C and is insoluble in water but soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide.

Scientific Research Applications

Synthesis and Chemical Properties Research has highlighted the importance of pyrimidine derivatives as intermediates in the synthesis of various compounds. For example, pyrimidine compounds are crucial for synthesizing heterocyclic compounds, demonstrating wide applications in pharmaceutical and chemical fields due to their nitrogen-containing heterocyclic structure. A study by Hou et al. (2016) established a rapid synthetic method for an important intermediate, showcasing the compound's role in synthesizing active pharmaceutical ingredients (Hou et al., 2016).

Biological Activities Pyrimidine derivatives have shown potential in inhibiting retrovirus replication in cell culture, indicating their importance in developing antiviral drugs. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with significant antiretroviral activity, highlighting the therapeutic potential of pyrimidine derivatives in treating viral infections (Hocková et al., 2003).

Material Science and Coating Applications Pyrimidine derivatives have been utilized in material science, particularly in enhancing the antimicrobial properties of coatings. El‐Wahab et al. (2015) developed new compounds incorporated into polyurethane varnish and printing ink paste, showing very good antimicrobial effects. This demonstrates the compound's utility in improving the antimicrobial efficacy of surface coatings (El‐Wahab et al., 2015).

Antioxidant and Antimicrobial Activities The antioxidant and antimicrobial activities of pyrimidine derivatives have been explored in various studies. Youssef and Amin (2012) discussed the synthesis of thiazolopyrimidine derivatives using microwave-assisted methods, which were found to have moderate to good antioxidant and antimicrobial activities. This highlights the compound's potential in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).

Future Directions

The future directions for the study of “Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given its potential therapeutic benefits, there is a need for more comprehensive studies to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical settings .

properties

IUPAC Name

methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMFSDNKMKTUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857287
Record name Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate

CAS RN

1086393-68-1
Record name Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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